Fmoc-L-thyronine is derived from L-thyronine, which is a naturally occurring amino acid that plays a crucial role in thyroid hormone synthesis. The Fmoc group enhances the stability of the compound during synthesis processes, making it easier to handle and manipulate. It is classified as an aromatic amino acid due to the presence of a phenolic structure, which contributes to its unique chemical properties.
The synthesis of Fmoc-L-thyronine typically involves several key steps:
The conditions for these reactions can vary; for example, the coupling reactions are typically performed in an organic solvent like dimethylformamide at room temperature or slightly elevated temperatures to enhance reaction rates .
Fmoc-L-thyronine has a complex molecular structure characterized by:
The structure features:
The presence of these functional groups contributes to both the physical properties and reactivity of Fmoc-L-thyronine .
Fmoc-L-thyronine participates in several important chemical reactions:
These reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .
The mechanism by which Fmoc-L-thyronine functions primarily relates to its role in peptide synthesis:
This method enables efficient assembly of peptides with specific sequences, critical for various biochemical applications .
Fmoc-L-thyronine exhibits several notable physical and chemical properties:
These properties influence its handling and storage conditions, making it essential for researchers to maintain appropriate laboratory practices .
Fmoc-L-thyronine has diverse applications in scientific research:
The versatility of Fmoc-L-thyronine makes it a valuable compound in both academic research and industrial applications .
Fmoc-L-thyronine (Fmoc-O-(3,5-diiodo-4-hydroxyphenyl)-L-tyrosine) serves as a critical building block for incorporating thyroid hormone motifs into synthetic peptides. Its molecular structure (C₃₀H₂₂I₃NO₆, MW 873.23) features a diphenyl ether scaffold with iodinated phenolic rings and a carboxylic acid group, enabling precise peptide chain elongation [1]. In SPPS, the Fmoc group is deprotected using 20% piperidine in DMF, exposing the α-amino group for subsequent coupling cycles. The phenolic hydroxyl group requires acid-labile protection (e.g., tert-butyl) to prevent nucleophilic side reactions during amino acid activation [10]. Resin selection is critical for thyronine-containing sequences:
Table 1: Resin Compatibility for Fmoc-L-thyronine SPPS
Resin Type | Cleavage Conditions | Advantages | Limitations |
---|---|---|---|
2-Chlorotrityl Chloride | 1% TFA/DCM | Preserves acid-labile modifications | Low loading capacity (~0.8 mmol/g) |
Rink Amide MBHA | 95% TFA/scavengers | High yield for C-terminal amides | Harsh conditions may degrade iodine |
Wang Resin | 95% TFA/scavengers | Cost-effective for simple peptides | Not suitable for acid-sensitive PTMs |
Orthogonal cleavage strategies are essential for synthesizing thyronine-rich domains. Sequential deprotection using 1% TFA (for Mmt/Mtt groups) followed by hydrazine (for ivDde) enables site-specific conjugation of probes to lysine or tyrosine side chains without detaching the peptide from the resin [2].
The phenolic hydroxyl of thyronine demands tailored protection to avoid premature deiodination or etherification during SPPS. Traditional tert-butyl (tBu) protection offers stability but requires strong acids (≥95% TFA) for removal, risking decomposition of triiodothyronine derivatives [10]. Advanced orthogonal schemes include:
Aspartimide formation poses a major challenge during Fmoc-SPPS of thyronine sequences containing aspartic acid (e.g., thyrotropin-releasing hormone analogs). Backbone amide protection (e.g., with 2,4-dimethoxybenzyl) suppresses aspartimide byproducts by 90% when aspartic acid precedes glycine or serine [10]. Additionally, iodination during synthesis is mitigated using low-temperature coupling (0–4°C) and potent activators like HATU/DIPEA, reducing racemization of the chiral thyronine center [6].
Table 2: Protecting Groups for Fmoc-L-thyronine Derivatives
Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
---|---|---|---|
Phenolic hydroxyl | tBu | 95% TFA, 2h | Base-stable; acid-labile |
Phenolic hydroxyl | Trt | 0.5–1% TFA, 30 min | Orthogonal to Fmoc and tBu |
Phenolic hydroxyl | Mmt | 1% TFA/DCM, 5 min | On-resin deprotection compatible |
Carboxylic acid | OtBu | 95% TFA, 2h | Standard for Glu/Asp |
Amine (ivDde) | ivDde | 2% hydrazine/DMF, 5 min | Orthogonal to acid/base |
Thyronine sulfation mimics natural thyroid hormone modifications and enhances receptor-binding affinity. In vitro sulfation employs recombinant tyrosylprotein sulfotransferases (TPSTs) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor. However, TPSTs exhibit limited specificity for triiodinated thyronine, yielding <20% conversion for bulky substrates [4]. Chemical sulfation alternatives include:
Phosphorylation of thyronine’s phenolic group is achieved via phosphoramidite chemistry. Di-tert-butyl N,N-diisopropylphosphoramidite and tetrazole activation install phosphite triesters, oxidized in situ with meta-chloroperbenzoic acid (mCPBA). Global deprotection with TFA yields thyronine monophosphates for studying hormone signaling [3] [6]. Semisynthetic strategies like expressed protein ligation (EPL) incorporate synthetic Fmoc-L-thyronine into recombinant proteins: A peptide-thioester containing thyronine is ligated to a recombinant protein fragment with an N-terminal cysteine, enabling nuclear receptor studies [3].
Table 3: Strategies for Thyronine PTM Incorporation
Modification | Method | Conditions | Yield | Application |
---|---|---|---|---|
Sulfation | Enzymatic (TPST-2) | PAPS, pH 6.5, 37°C, 4h | 10–20% | GPCR ligand studies |
Sulfation | Chemical (Pyridine·SO₃) | Anhydrous DMF, 0°C, 30 min | 60–75% | Peptide analogs |
Phosphorylation | Phosphoramidite chemistry | Di-tert-butyl phosphoramidite, mCPBA | 40–65% | Kinase substrate probes |
Bioconjugation | Expressed Protein Ligation | Peptide-thioester + Cys-protein, pH 7.2 | 50–80% | Full-length sulfoproteins |
Aryl fluorosulfate derivatives of Fmoc-L-thyronine (e.g., Fmoc-3,5,3'-triiodo-L-thyronine fluorosulfate) serve as stable precursors for in situ sulfate activation. Fluorosulfate groups undergo ultrafast sulfur(VI) fluoride exchange (SuFEx) with hydroxamic acids via a Lossen rearrangement pathway, regenerating the sulfate group under physiological conditions [5] [9]. Key advances include:
¹⁸F-Radiolabeling of thyronine fluorosulfates leverages isotopic exchange with [¹⁸F]fluoride. Tetrakis(dimethylamino)ethylene (TDAE) facilitates ¹⁸F-for-¹⁹F exchange in acetonitrile (30 sec, RT), producing PET tracers like [¹⁸F]Fmoc-L-thyronine sulfate with radiochemical yields >98% and molar activities >280 GBq/μmol. This method bypasses HPLC purification, using cartridge filtration instead [9]. DFT calculations confirm a low-energy barrier (ΔG‡ = 10.5 kcal/mol) for fluoride exchange, enabling room-temperature reactions compatible with thyronine’s labile iodine substituents [9].
Table 4: Fluorosulfate Decaging Agents for Thyronine Functionalization
Decaging Agent | Structure | Time | Conversion | Mechanism |
---|---|---|---|---|
Benzohydroxamic acid (5) | C₆H₅CONHOH | 60 min | 78% | Lossen rearrangement |
Heteroaromatic HA (7) | C₅H₄N-CONHOH (pyridyl) | 30 min | >99% | Nucleophilic displacement |
o-Nitrobenzyl-HA (20) | o-O₂N-C₆H₄-CH₂NHOH | 5 min (UV) | 95% | Photouncaging |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: